Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
An In-Depth Technical Guide to 2-Fluoro-N-methylpyridin-4-amine: A Versatile Building Block in Modern Drug Discovery
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Within this context, the fluorinated pyridine scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds.[1] 2-Fluoro-N-methylpyridin-4-amine is a functionalized pyridine building block that offers medicinal chemists a valuable tool for introducing this privileged scaffold into novel therapeutic agents. Its structure combines the advantageous properties of a 2-fluoropyridine ring system with a secondary amine, providing a versatile handle for further chemical elaboration. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important, yet not widely documented, chemical intermediate.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | [2] |
| Molecular Weight | 126.13 g/mol | [2] |
| CAS Number | 1564929-58-3 | |
| Appearance | Not specified in literature (likely a solid or oil) | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| pKa (predicted) | ~4.5 (pyridinium ion) | Inferred from similar aminopyridines |
| XLogP3 (predicted) | 0.7 | [3] |
Synthesis and Manufacturing
The most logical and industrially scalable approach to the synthesis of 2-Fluoro-N-methylpyridin-4-amine is through the nucleophilic aromatic substitution (SNAr) of a readily available di-substituted pyridine. The fluorine atoms on a pyridine ring, particularly at the 2- and 4-positions, are highly activated towards nucleophilic displacement.
Proposed Synthetic Pathway from 2,4-Difluoropyridine
The reaction of 2,4-difluoropyridine with methylamine is the most direct proposed route. The greater electrophilicity of the C4 position in 2,4-difluoropyridine typically leads to selective substitution at this position by amine nucleophiles.
Caption: Proposed synthesis of 2-Fluoro-N-methylpyridin-4-amine.
Detailed Experimental Protocol (Proposed)
The following protocol is a generalized procedure based on established methods for the amination of fluoropyridines.[4][5] Optimization may be required to achieve high yields and purity.
Materials:
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2,4-Difluoropyridine (1.0 equiv)
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Methylamine (2.0-3.0 equiv, e.g., 40% in H₂O or 2M in THF)
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Potassium carbonate or Triethylamine (2.0-3.0 equiv)
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Anhydrous solvent (e.g., Ethanol, DMSO, or NMP)
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Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,4-difluoropyridine and the chosen anhydrous solvent.
-
Add the base (potassium carbonate or triethylamine) to the solution.
-
Slowly add the methylamine solution to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired 2-Fluoro-N-methylpyridin-4-amine.
Reactivity and Applications in Drug Development
2-Fluoro-N-methylpyridin-4-amine is a bifunctional molecule, with its reactivity dominated by the nucleophilic N-methylamino group and the potential for substitution of the fluorine atom under more forcing conditions.
Key Chemical Transformations
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Acylation/Sulfonylation: The secondary amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. This is a common strategy for introducing the pyridine moiety into larger, more complex molecules.
-
Alkylation: The nitrogen atom can be further alkylated, though this may require protection-deprotection strategies to avoid N-alkylation of the pyridine ring.
-
Cross-Coupling Reactions: While the C-F bond is strong, it can undergo nucleophilic aromatic substitution with strong nucleophiles at high temperatures. More commonly, the amine can be used as a nucleophile in Buchwald-Hartwig amination reactions if coupled with an appropriate aryl halide or triflate.
Role as a Key Building Block in Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[1] The introduction of a fluorine atom at the 2-position can enhance the metabolic stability of the pyridine ring by blocking potential sites of oxidation. The N-methyl group can provide additional steric bulk and modulate the basicity of the amine, which can be crucial for optimizing target engagement and pharmacokinetic properties.
Caption: Synthetic utility of 2-Fluoro-N-methylpyridin-4-amine.
While specific examples citing CAS number 1564929-58-3 are sparse, numerous patents in therapeutic areas such as oncology, neuroscience, and inflammatory diseases describe molecules containing the N-methyl-4-aminopyridine core, often with substitution at the 2-position. This highlights the potential of 2-Fluoro-N-methylpyridin-4-amine as a valuable intermediate for the synthesis of next-generation therapeutics.
Safety and Handling
A dedicated Safety Data Sheet (SDS) for 2-Fluoro-N-methylpyridin-4-amine is not widely available. Therefore, handling precautions should be based on data from structurally related compounds, such as 2-fluoro-4-methylpyridine and other aminopyridines.[2][6]
-
Hazard Statements (Inferred):
-
Precautionary Measures:
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust. Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Conclusion
2-Fluoro-N-methylpyridin-4-amine is a strategically important building block for researchers in drug discovery and development. While detailed characterization data is not abundant in the public domain, its synthesis is feasible through established methodologies. Its structural features make it a valuable tool for introducing the fluorinated aminopyridine motif, which is known to impart favorable properties to bioactive molecules. As the demand for novel and effective therapeutics continues to grow, the utility of such specialized chemical intermediates is expected to increase.
References
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Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
Chemsrc. (2025). 2-Fluoro-4-methylpyridine. Retrieved from [Link]
- Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]
-
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-2-methylpyridin-4-amine. Retrieved from [Link]
- Google Patents. (1986). EP0192287A2 - Process for the preparation of fluorinated pyridines.
- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
- Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
J-STAGE. (2012). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]
-
ResearchGate. (2025). Methylamine byproduct formed during TFA-mediated side chain.... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 3-Fluoro-2-methylpyridin-4-amine | C6H7FN2 | CID 45116208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
